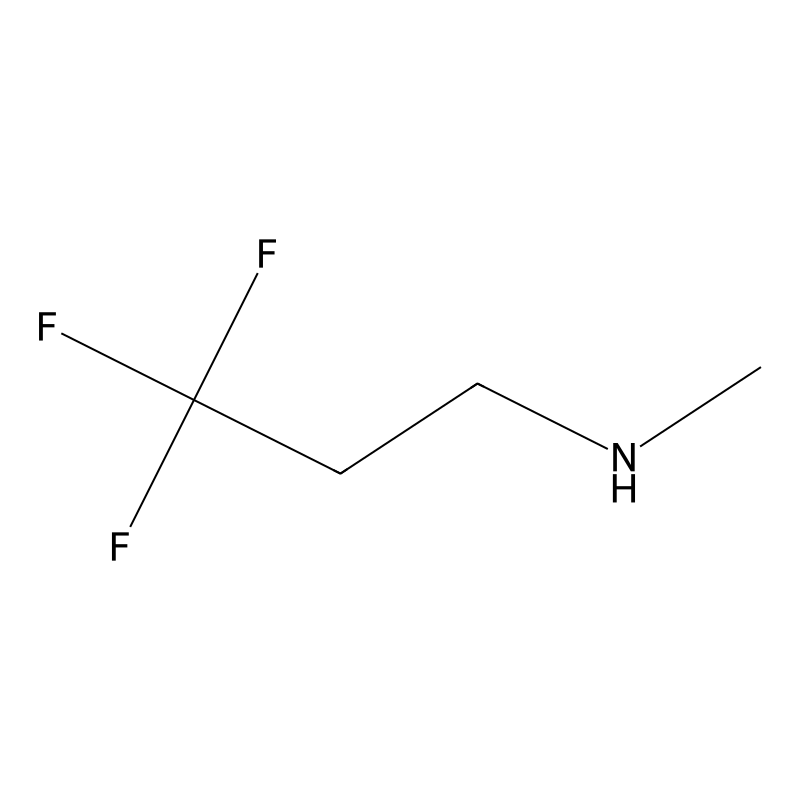Methyl(3,3,3-trifluoropropyl)amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Specific Scientific Field: Materials Science
Results or Outcomes: It’s mentioned that the attachment of several organic functional groups to the silicon atom imparts specific properties and triggers new applications .
Adsorption Material for Dibutyl Phthalate: “Methyl(3,3,3-trifluoropropyl)amine” has been used in the preparation of a highly hydrophobic mesoporous silica, TFP-MCM-41 . This material has shown outstanding adsorption properties for dibutyl phthalate (DBP), a plasticizer that is widely used but poses serious risks to the health of animals and humans . The excellent adsorption affinity and selectivity for DBP displayed by TFP-MCM-41 were ascribed to the hydrophobic and hydrogen bond interactions between the 3,3,3-trifluoropropyl groups and DBP molecules .
Creation of Superhydrophobic Materials: “Methyl(3,3,3-trifluoropropyl)amine” has been used in the preparation of fluoroalkyl end-capped vinyltrimethoxysilane oligomer/methyltrimethoxysilane nanocomposite lipogels . These materials possess superoleophilic/superhydrophobic characteristics, which means they have a strong affinity for oils while repelling water .
Synthesis of Poly[methyl(3,3,3-trifluoropropyl)siloxane]: “Methyl(3,3,3-trifluoropropyl)amine” has been used in the controlled synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS) with selective end groups . PMTFPS has a wide range of commercial applications due to superior properties, such as high thermal stability, low temperature flexibility, radiation resistance, low surface energy, and outstanding fuel and chemical resistance .
Preparation of Functional Silicones: Functional silicones containing trifluoropropyl side-groups in various proportions and vinyl end-groups have been synthesized using "Methyl(3,3,3-trifluoropropyl)amine" . These functional silicones represent a bridge between siloxane and organic chemistry and combine valuable properties of silicones with reactivity and specific functions of organic moieties .
Methyl(3,3,3-trifluoropropyl)amine is a fluorinated organic compound characterized by its unique trifluoropropyl group. Its molecular formula is C₄H₈F₃N, and it features a methyl group attached to a 3,3,3-trifluoropropylamine backbone. This compound is notable for its strong electronegative properties due to the presence of fluorine atoms, which significantly influence its chemical behavior and interactions in various environments.
There is no current information available on the specific mechanism of action of M333FPA.
- Oxidation: This compound can be oxidized to form amine oxides using agents such as hydrogen peroxide.
- Reduction: It can be reduced to yield simpler amines through reducing agents like lithium aluminum hydride.
- Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in various applications.
Methyl(3,3,3-trifluoropropyl)amine exhibits significant biological activity. It has been shown to interact with various enzymes involved in amino acid metabolism and neurotransmitter synthesis. For instance, it acts as a substrate for monoamine oxidase, facilitating oxidative deamination of amines. This interaction can lead to the formation of reactive intermediates that participate in downstream biochemical pathways. Additionally, the compound has been reported to influence cell signaling pathways and gene expression, particularly modulating cyclic adenosine monophosphate levels and protein kinase A activity.
Synthetic Routes
Methyl(3,3,3-trifluoropropyl)amine can be synthesized through several methods:
- Alkylation Reaction: A common approach involves reacting 3,3,3-trifluoropropylamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions.
- Industrial Production: In industrial settings, large-scale reactors and continuous flow processes are utilized to optimize yield and purity while minimizing by-products.
Reaction Conditions
The synthesis conditions are crucial for achieving high yields. Temperature control and the choice of solvents play significant roles in the efficiency of the reaction.
Methyl(3,3,3-trifluoropropyl)amine has diverse applications across various fields:
- Material Science: Used as a modification agent in synthesizing hydrophobic mesoporous silica.
- Organic Synthesis: Serves as a building block for developing complex organic molecules.
- Pharmaceuticals: Investigated for potential therapeutic applications due to its unique chemical properties.
The compound's hydrophobic characteristics make it particularly valuable in creating materials with specific surface properties.
Research indicates that methyl(3,3,3-trifluoropropyl)amine interacts with several biological targets. Its ability to modulate enzyme activity suggests potential implications in drug design and development. Studies have shown its influence on cellular processes such as metabolism and signaling pathways. Understanding these interactions is critical for exploring its therapeutic potential.
Methyl(3,3,3-trifluoropropyl)amine can be compared with several similar compounds that share structural features but differ in their chemical properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,3,3-Trifluoropropylamine | C₃H₆F₃N | Shorter carbon chain; commonly used as a building block |
| Bis(3,3,3-trifluoropropyl)amine | C₆H₉F₆N | Contains two trifluoropropyl groups; enhanced stability |
| Bis(2,2,2-trifluoroethyl)amine | C₄H₈F₆N | Ethylene backbone; different reactivity patterns |
| Bis(4,4,4-trifluorobutyl)amine | C₈H₁₂F₆N | Longer carbon chain; distinct physical properties |
These compounds exhibit varying degrees of reactivity and stability due to differences in their structure and fluorination patterns. Methyl(3,3,3-trifluoropropyl)amine stands out due to its unique trifluoromethyl group that imparts distinctive hydrophobic characteristics and influences its interaction with biological systems .








